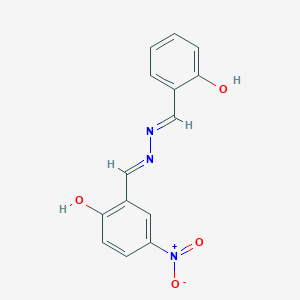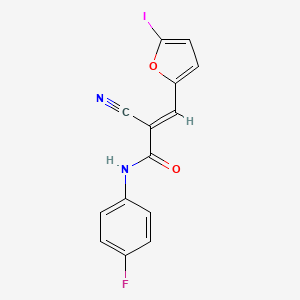
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, also known as HNBH, is a biologically active compound that has been extensively studied for its potential therapeutic applications. It is a hydrazone derivative of 2-hydroxy-5-nitrobenzaldehyde, which is widely used in organic synthesis. HNBH has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
作用機序
The exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of immune and inflammatory responses. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone induces apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, there are also some limitations associated with the use of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone in lab experiments. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is highly reactive and can undergo various chemical reactions, which can complicate its analysis and interpretation. In addition, the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.
将来の方向性
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone. One potential area of investigation is the development of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Another potential area of research is the elucidation of the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, which could lead to the identification of novel therapeutic targets. Furthermore, the development of new synthetic methods for 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone and its derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is a biologically active compound that exhibits potent pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. It can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments, but there are also some limitations associated with its use. Future research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone could lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The chemical structure of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is shown in Figure 1.
科学的研究の応用
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
特性
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-10(13)8-15-16-9-11-7-12(17(20)21)5-6-14(11)19/h1-9,18-19H/b15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHWUAESXFQY-BVXMOGEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B6083308.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)